Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)
Overview
Description
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) is a chemical compound with the molecular formula C25H20Cl2PCl. It is commonly used in industrial and scientific research applications. This compound is known for its stability and reactivity, making it valuable in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) can be synthesized through the reaction of triphenylphosphine with 3,4-dichlorobenzyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Phosphonium, [(2,5-dimethylphenyl)methyl]triphenyl-, chloride (11): Similar structure but with different substituents on the phenyl ring.
Phosphonium, triphenyl(4-pyridinylmethyl)-, chloride: Contains a pyridine ring instead of a dichlorophenyl group.
(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group instead of a dichlorophenyl group .
Uniqueness
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl-triphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2P.ClH/c26-24-17-16-20(18-25(24)27)19-28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-18H,19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXHHNKULPHARO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958069 | |
Record name | [(3,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-70-5 | |
Record name | Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3687-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobenzyltriphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eulan NK | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(3,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DICHLOROBENZYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WM6RS2KA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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